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Compound of Interest

Compound Name:
3-[(4-nitro-1H-pyrazol-1-

yl)methyl]benzoic acid

CAS No.: 514801-16-2

Cat. No.: B448042

Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms,

is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. The

introduction of a nitro group onto this privileged structure gives rise to nitropyrazole derivatives,

a class of compounds exhibiting a wide spectrum of biological activities. This guide provides an

in-depth, objective comparison of the structure-activity relationships (SAR) of nitropyrazole

derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. By

synthesizing experimental data and elucidating the causality behind molecular design, this

document serves as a technical resource to inform and guide future research and drug

development endeavors.

The Nitropyrazole Scaffold: A Privileged Structure in
Medicinal Chemistry
The chemical robustness and synthetic tractability of the pyrazole ring allow for extensive

functionalization, making it an ideal template for combinatorial chemistry and lead optimization.
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[1] The introduction of one or more nitro groups significantly modulates the electronic properties

of the pyrazole core, influencing its pharmacokinetic and pharmacodynamic profiles. The

position and number of nitro groups, along with the nature and location of other substituents,

are critical determinants of the compound's biological activity and selectivity.[1][2]

Anticancer Activity of Nitropyrazole Derivatives: A
Comparative Analysis
Nitropyrazole derivatives have emerged as a promising class of anticancer agents,

demonstrating cytotoxicity against a range of cancer cell lines through diverse mechanisms of

action, including the inhibition of protein kinases and induction of apoptosis.[2][3]

Structure-Activity Relationship Insights
Systematic studies have revealed key structural features that govern the anticancer potency of

nitropyrazole derivatives:

Position of the Nitro Group: The location of the nitro group on the pyrazole ring is a critical

determinant of activity. For instance, in a series of pyrazole derivatives, the presence of a

nitro group at the C4 position has been shown to be crucial for potent activity against certain

cancer cell lines.

Substitution on the Pyrazole and Phenyl Rings: The nature and position of substituents on

both the pyrazole and any attached phenyl rings significantly impact cytotoxicity. Electron-

withdrawing groups, such as halogens, on the phenyl ring often enhance anticancer activity.

For example, a chloro-substituted derivative may exhibit greater potency compared to its

unsubstituted counterpart.[4]

Hybrid Molecules: The conjugation of the nitropyrazole scaffold with other heterocyclic

moieties, such as thiazolidinone or isoxazole, can lead to hybrid compounds with enhanced

anticancer activity.[5] However, not all hybridizations result in improved efficacy, and the

choice of the linked heterocycle is crucial.[5]

Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of representative nitropyrazole

derivatives against various human cancer cell lines, providing a quantitative basis for SAR
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analysis.

Compound ID Substituents
Cancer Cell
Line

IC50 (µM) Reference

NP-1
4-NO2, 1-phenyl,

3-methyl
MCF-7 (Breast) 8.5 [3]

NP-2

4-NO2, 1-(4-

chlorophenyl), 3-

methyl

MCF-7 (Breast) 5.2 [3]

NP-3
3-NO2, 1-phenyl,

5-amino
A549 (Lung) 12.1

NP-4

3-NO2, 1-(4-

methoxyphenyl),

5-amino

A549 (Lung) 18.7

NP-5

4-NO2, fused

with a thiazole

ring

HCT-116 (Colon) 6.8 [6]

Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard

colorimetric method to assess the in vitro cytotoxic activity of compounds.

Methodology:

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴

cells/well and incubated for 24 hours.

Compound Treatment: The nitropyrazole derivatives are dissolved in DMSO and serially

diluted with culture medium to achieve a range of concentrations. The cells are then treated

with these dilutions and incubated for 48-72 hours.

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each

well, and the plate is incubated for an additional 4 hours at 37°C.
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Formazan Solubilization: The medium is removed, and DMSO is added to each well to

dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader.

Data Analysis: The percentage of cell viability is calculated relative to the untreated control.

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is

determined by plotting cell viability against compound concentration.[7]

Visualization of a Key Signaling Pathway
The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway,

a common target for anticancer drugs. Some pyrazole derivatives have been shown to inhibit

this pathway, leading to decreased cell proliferation and survival.[8][9]
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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Enzyme Inhibitory Activity of Nitropyrazole
Derivatives
The nitropyrazole scaffold is also a key component in the design of potent and selective

enzyme inhibitors, targeting a range of enzymes implicated in various diseases.
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The enzyme inhibitory profile of nitropyrazole derivatives is highly dependent on their

substitution pattern:

Target-Specific Interactions: The substituents on the nitropyrazole ring are designed to

interact with specific residues in the active site of the target enzyme, leading to potent and

selective inhibition.

Bioisosteric Replacements: The pyrazole ring can act as a bioisostere for other chemical

groups, allowing for the optimization of binding interactions and physicochemical properties.

Modulation of Physicochemical Properties: Substituents can be varied to fine-tune properties

such as solubility and membrane permeability, which are crucial for in vivo efficacy.

Comparative Enzyme Inhibition Data
The following table provides a comparison of the inhibitory activity of different pyrazole

derivatives against various enzyme targets.

Compound ID Substituents Enzyme Target IC50 (µM) Reference

PZ-1

4-(4-

methylphenyl)-1

H-pyrazol-1-yl

COX-2 0.25 [10]

PZ-2

4-(4-

sulfamoylphenyl)

-1H-pyrazol-1-yl

Carbonic

Anhydrase II
0.08 [11]

PZ-3

3-amino-4-(4-

fluorophenyl)-1H-

pyrazole

CDK2 0.005 (Ki) [12]

PZ-4

N,N-bis(3,5-

dimethylpyrazol-

1-ylmethyl)

Urease 25.3 [13]

Experimental Protocol: General Enzyme Inhibition Assay
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A general protocol for determining the in vitro inhibitory activity of a compound against a target

enzyme is outlined below.

Methodology:

Reagent Preparation: Prepare solutions of the enzyme, substrate, and nitropyrazole inhibitor

in a suitable buffer.

Enzyme-Inhibitor Pre-incubation: The enzyme and inhibitor are pre-incubated together for a

specific period to allow for binding.

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

Monitoring of Reaction: The progress of the reaction is monitored over time by measuring the

formation of the product or the depletion of the substrate using a suitable detection method

(e.g., spectrophotometry, fluorometry).

Data Analysis: The initial reaction rates are calculated for different inhibitor concentrations.

The IC50 value is determined by plotting the percentage of enzyme inhibition against the

inhibitor concentration.

Conclusion and Future Directions
Nitropyrazole derivatives represent a versatile and promising class of compounds with a broad

range of biological activities. The structure-activity relationship studies highlighted in this guide

underscore the critical role of the substitution pattern on the pyrazole ring in determining the

potency and selectivity of these compounds. The comparative data and detailed experimental

protocols provided herein serve as a valuable resource for researchers in the field of drug

discovery and development.

Future research should focus on the systematic exploration of the chemical space around the

nitropyrazole scaffold to identify novel derivatives with improved efficacy and safety profiles. A

deeper understanding of their mechanisms of action and the identification of their specific

molecular targets will be crucial for the rational design of the next generation of nitropyrazole-

based therapeutics. The continued application of computational tools, such as molecular

docking and QSAR studies, will undoubtedly accelerate these efforts. [14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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